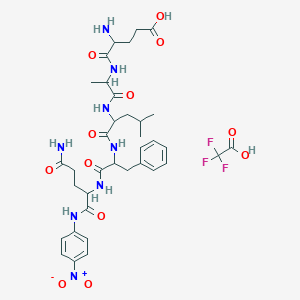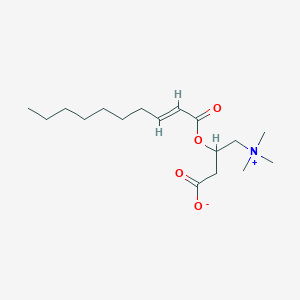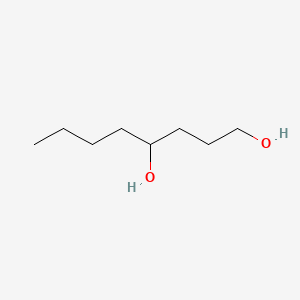
Samarium(III) oxalate hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Samarium(III) oxalate hydrate is an inorganic compound composed of samarium, oxalic acid, and water molecules. The chemical formula for this compound is Sm₂(C₂O₄)₃·xH₂O, where x represents the number of water molecules associated with the compound. It typically forms yellow crystalline hydrates and is known for its insolubility in water .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Samarium(III) oxalate hydrate can be synthesized through the precipitation of soluble samarium salts with oxalic acid. One common method involves reacting samarium nitrate with oxalic acid in an aqueous solution. The reaction proceeds as follows:
2Sm(NO3)3+3H2C2O4→Sm2(C2O4)3+6HNO3
This reaction results in the formation of samarium(III) oxalate, which can then be hydrated to form the hydrate compound .
Industrial Production Methods
Industrial production of this compound typically involves similar precipitation methods but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
Samarium(III) oxalate hydrate undergoes several types of chemical reactions, including:
Thermal Decomposition: Upon heating, this compound decomposes to form samarium oxide (Sm₂O₃) and carbon dioxide (CO₂).
Reduction: The compound can be reduced under specific conditions to form lower oxidation state samarium compounds.
Substitution: Samarium(III) oxalate can participate in substitution reactions where the oxalate ligands are replaced by other ligands.
Common Reagents and Conditions
Thermal Decomposition: Heating this compound in an inert atmosphere or under vacuum conditions.
Reduction: Using reducing agents such as hydrogen gas or metal hydrides.
Substitution: Reacting with other ligands in a suitable solvent under controlled temperature and pH conditions.
Major Products Formed
Thermal Decomposition: Samarium oxide (Sm₂O₃) and carbon dioxide (CO₂).
Reduction: Lower oxidation state samarium compounds.
Substitution: New samarium complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, samarium(III) oxalate hydrate is used as a precursor for the synthesis of other samarium compounds. It is also employed in studies involving rare earth element chemistry and coordination compounds.
Biology and Medicine
While direct applications in biology and medicine are limited, samarium compounds, in general, are investigated for their potential use in medical imaging and cancer treatment. Samarium-153, a radioisotope, is used in radiopharmaceuticals for pain relief in bone cancer patients.
Industry
In the industrial sector, this compound is used in the production of samarium-cobalt magnets, which are known for their high magnetic strength and thermal stability. These magnets are used in various applications, including electric motors, headphones, and sensors .
Mecanismo De Acción
The mechanism by which samarium(III) oxalate hydrate exerts its effects depends on the specific application. In thermal decomposition, the compound breaks down to form samarium oxide and carbon dioxide. In substitution reactions, the oxalate ligands are replaced by other ligands, forming new coordination complexes. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the reagents used .
Comparación Con Compuestos Similares
Similar Compounds
- Praseodymium(III) oxalate
- Neodymium(III) oxalate
- Europium(III) oxalate
Comparison
Samarium(III) oxalate hydrate is unique due to its specific chemical properties and applications. Compared to praseodymium(III) oxalate and neodymium(III) oxalate, this compound has distinct thermal decomposition behavior and magnetic properties. Europium(III) oxalate, on the other hand, is known for its luminescent properties, which are not prominent in this compound .
Propiedades
Número CAS |
312695-68-4 |
|---|---|
Fórmula molecular |
C6H8O13Sm2 |
Peso molecular |
588.8 g/mol |
Nombre IUPAC |
oxalic acid;samarium;hydrate |
InChI |
InChI=1S/3C2H2O4.H2O.2Sm/c3*3-1(4)2(5)6;;;/h3*(H,3,4)(H,5,6);1H2;; |
Clave InChI |
XUYJSIIHRNSJLT-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.O.[Sm].[Sm] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-[4-(4-methoxyphenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12102729.png)
![disodium;6-[2-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12102730.png)


![8-Methoxy-3-nitroimidazo[1,2-a]pyrazine](/img/structure/B12102764.png)
![(1-Methylpyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B12102765.png)

![4-(Dibenzo[b,d]furan-2-yl)aniline](/img/structure/B12102774.png)
![3beta-[(6-Deoxy-3-O-methyl-beta-D-galactopyranosyl)oxy]-14-oxo-8,15-cyclo-14,15-seco-5beta-card-20(22)-enolide](/img/structure/B12102786.png)



